molecular formula C12H6Cl4O B12687039 2,3,5,6-Tetrachlorodiphenyl ether CAS No. 63646-54-8

2,3,5,6-Tetrachlorodiphenyl ether

Cat. No.: B12687039
CAS No.: 63646-54-8
M. Wt: 308.0 g/mol
InChI Key: UFGXCDQXRUFDMA-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachlorodiphenyl ether is a chemical compound with the molecular formula C12H6Cl4O. It belongs to the family of polychlorinated diphenyl ethers (PCDEs), which are structurally similar to polychlorinated biphenyls (PCBs). These compounds are known for their potential toxicity and environmental persistence .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 3, 5, and 6 positions. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is usually catalyzed by a Lewis acid like ferric chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a reactor, followed by purification steps such as distillation and recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrachlorodiphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,5,6-Tetrachlorodiphenyl ether has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of PCDEs and their environmental impact.

    Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.

    Medicine: Studied for its toxicological properties and potential health effects.

    Industry: Used in the development of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrachlorodiphenyl ether involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can induce the expression of various genes involved in xenobiotic metabolism. This interaction can lead to toxic responses similar to those caused by some non-ortho-substituted PCBs .

Comparison with Similar Compounds

2,3,5,6-Tetrachlorodiphenyl ether is compared with other polychlorinated diphenyl ethers such as:

  • 2,4,4’,6-Tetrachlorodiphenyl ether
  • 2,4,4’,5-Tetrachlorodiphenyl ether
  • 2,3,7,8-Tetrachlorodibenzofuran

These compounds share similar structural features but differ in their chlorination patterns and toxicological properties. This compound is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological effects .

Properties

CAS No.

63646-54-8

Molecular Formula

C12H6Cl4O

Molecular Weight

308.0 g/mol

IUPAC Name

1,2,4,5-tetrachloro-3-phenoxybenzene

InChI

InChI=1S/C12H6Cl4O/c13-8-6-9(14)11(16)12(10(8)15)17-7-4-2-1-3-5-7/h1-6H

InChI Key

UFGXCDQXRUFDMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=CC(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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